![molecular formula C6H12N2O2 B1609807 3-aminopiperidine-3-carboxylic Acid CAS No. 72519-17-6](/img/structure/B1609807.png)
3-aminopiperidine-3-carboxylic Acid
Overview
Description
3-aminopiperidine-3-carboxylic acid, also known as AP3C, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. AP3C is a piperidine derivative and is commonly used as a building block in the synthesis of other chemical compounds. In
Scientific Research Applications
Synthesis and Structural Analysis
- Asymmetric Synthesis : The asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid (APiC) demonstrates its capability to form helical structures in β-peptide oligomers. This synthesis allows for the production of either enantiomer and is scalable for large-scale preparations, highlighting its potential in peptide research and material science (Schinnerl et al., 2003).
Material Science and Biochemistry Applications
- Material Science and Biochemistry : 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a variant of aminopiperidine carboxylic acid, has been used as a β-turn and helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, indicating its versatility in biochemical studies (Toniolo et al., 1998).
Solid-Phase Synthesis in Peptide Sequences
- Peptide Synthesis : Demonstrating utility in peptide chemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC) can be effectively incorporated into peptides using solid-phase synthesis. This highlights its role in the development of peptides for various scientific applications (Martin et al., 2001).
Biological Activity and Ring Expansion Techniques
- Biological Activity and Synthesis : 3-Aminopiperidines, like APiC, are noted for their range of biological activities. Various synthetic approaches, including ring expansion of prolinols, emphasize its potential in creating bioactive compounds (Cochi et al., 2012).
Applications in GABA Agonism and Uptake Inhibition
- Neurotransmitter Interaction : Hydroxy- and amino-substituted piperidinecarboxylic acids have been explored for their potential as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors, indicating a possible application in neurological research (Jacobsen et al., 1982).
AIE-based Fluorescence Turn On Chemosensor
- Chemosensor Development :
Compounds like 3-aminopyridine-2-carboxylic acid have been found to exhibit aggregation-induced emission (AIE) behaviors, which are attributed to the restriction of intramolecular rotation and vibration through hydrogen bonds. This property has been utilized to develop an AIE-based fluorescence turn-on chemosensor for the Zn(ii) ion, demonstrating its application in analytical chemistry and environmental monitoring (Wang et al., 2016).
properties
IUPAC Name |
3-aminopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMCEBXMHDZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435937 | |
Record name | 3-aminopiperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminopiperidine-3-carboxylic Acid | |
CAS RN |
72519-17-6 | |
Record name | 3-aminopiperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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